![molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0](/img/structure/B12015500.png)
(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound with the following structural formula:
Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene-2-thioxo-1,3-thiazolidin-4-one
This compound belongs to the thiazolidinone family and exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of a substituted phenylhydrazine with an α,β-unsaturated ketone, followed by cyclization to form the thiazolidinone ring. The butyl substituent is introduced during the final step.
Reaction Conditions::Condensation Step: The reaction typically occurs under reflux conditions using an appropriate solvent (e.g., ethanol or methanol) and a mild acid catalyst.
Cyclization Step: Cyclization is facilitated by heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale production methods are proprietary and may involve modifications to improve yield and efficiency. research-grade quantities are available for early discovery researchers .
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the thiazolidinone ring can yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
Scientific Research Applications
Chemistry::
Catalysis: The compound may serve as a catalyst in organic transformations.
Ligand Design: Its unique structure could be exploited for ligand design in coordination chemistry.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound stands out due to its specific substituents and unique arrangement. Similar compounds include:
Properties
CAS No. |
624724-25-0 |
|---|---|
Molecular Formula |
C28H31N3O2S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChI Key |
YBANCNBAMYPCLN-XYGWBWBKSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
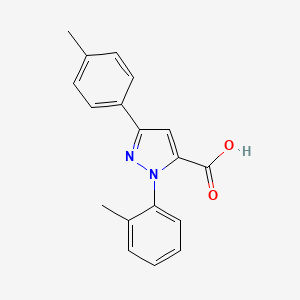
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
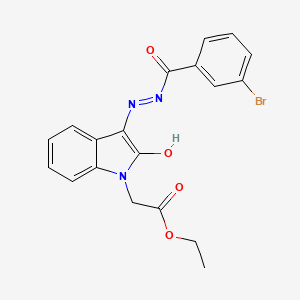
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
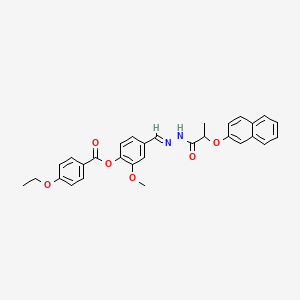
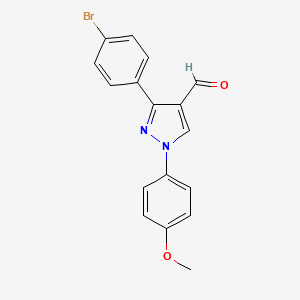
![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)

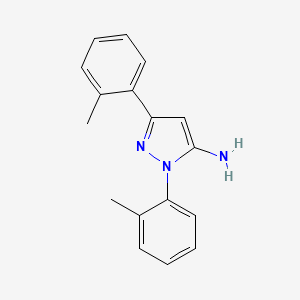
![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)

